![molecular formula C18H22N2O3 B14247567 2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one CAS No. 235763-33-4](/img/structure/B14247567.png)
2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridin-2-yl ether intermediate, followed by the introduction of the amino and hydroxy groups through selective functionalization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-hydroxy-1-phenylheptan-4-one: Lacks the pyridin-2-yl ether group, which may affect its reactivity and biological activity.
3-Hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one: Lacks the amino group, which may influence its chemical properties and applications.
2-Amino-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one: Lacks the hydroxy group, potentially altering its reactivity and biological interactions.
Uniqueness
The presence of both the amino and hydroxy groups, along with the pyridin-2-yl ether moiety, makes 2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one unique. These functional groups contribute to its versatility in chemical reactions and its potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
235763-33-4 |
|---|---|
Molekularformel |
C18H22N2O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-1-phenyl-7-pyridin-2-yloxyheptan-4-one |
InChI |
InChI=1S/C18H22N2O3/c19-15(13-14-7-2-1-3-8-14)18(22)16(21)9-6-12-23-17-10-4-5-11-20-17/h1-5,7-8,10-11,15,18,22H,6,9,12-13,19H2 |
InChI-Schlüssel |
RGAQHFURJIAYJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(C(=O)CCCOC2=CC=CC=N2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



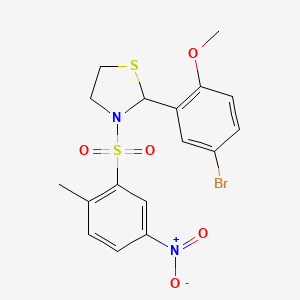
![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
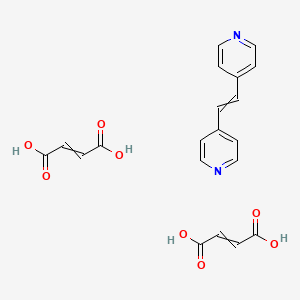
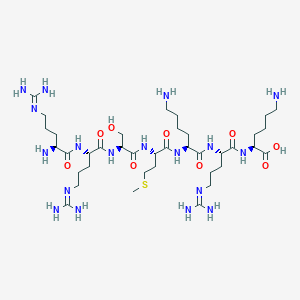
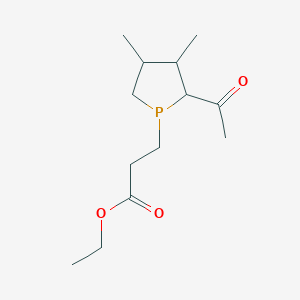
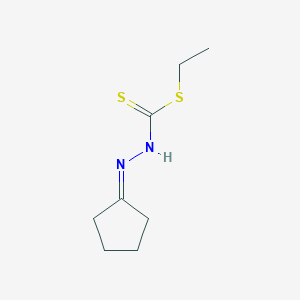
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
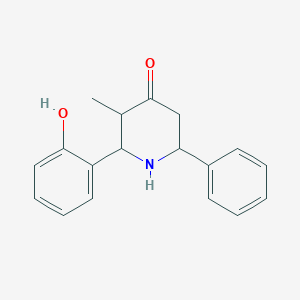

![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
